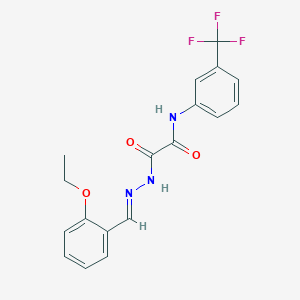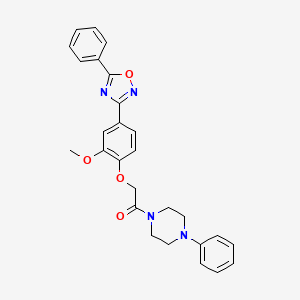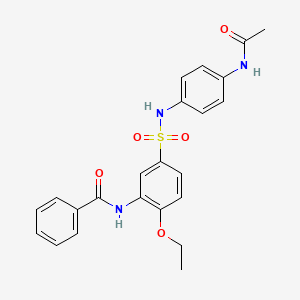
(E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one, also known as TQ-Ox, is a chemical compound that has been of significant interest to researchers due to its potential therapeutic properties. TQ-Ox belongs to the class of oxazole compounds and has been synthesized through various methods. In
作用機序
(E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one exerts its therapeutic effects through various mechanisms of action. It has been found to induce apoptosis in cancer cells by activating caspase-dependent pathways. This compound has also been found to inhibit the NF-κB pathway, which plays a crucial role in the production of pro-inflammatory cytokines. Additionally, this compound has been found to inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as IL-6, TNF-α, and IL-1β. This compound has also been found to increase the levels of anti-inflammatory cytokines, such as IL-10. Moreover, this compound has been found to inhibit the production of reactive oxygen species (ROS), which play a crucial role in the pathogenesis of various diseases.
実験室実験の利点と制限
(E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has several advantages for lab experiments. It is a stable compound, making it easy to handle and store. Moreover, this compound exhibits potent anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a potential candidate for various therapeutic applications. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its toxicity and pharmacokinetic properties are not well understood. Moreover, this compound is a complex compound, and its synthesis requires several steps, making it challenging to produce in large quantities.
将来の方向性
(E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has several potential future directions. First, further studies are needed to understand the toxicity and pharmacokinetic properties of this compound. Second, the efficacy of this compound in various therapeutic applications needs to be further investigated. Third, the synthesis of this compound needs to be optimized to produce it in large quantities. Fourth, the mechanism of action of this compound needs to be further elucidated to understand its therapeutic effects fully. Fifth, this compound can be used as a lead compound for the development of new drugs with improved therapeutic properties.
Conclusion:
In conclusion, this compound is a chemical compound that has been of significant interest to researchers due to its potential therapeutic properties. This compound exhibits anti-cancer, anti-inflammatory, and anti-bacterial properties and exerts its therapeutic effects through various mechanisms of action. This compound has several advantages for lab experiments, but it also has some limitations. Further studies are needed to understand the toxicity and pharmacokinetic properties of this compound and to optimize its synthesis. This compound has several potential future directions and can be used as a lead compound for the development of new drugs with improved therapeutic properties.
合成法
(E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been synthesized through various methods, including the reaction of 2-(p-tolylthio)quinoline-3-carbaldehyde with m-tolyl hydrazine followed by condensation with ethyl oxalate. Another method involves the reaction of 2-(p-tolylthio)quinoline-3-carbaldehyde with m-tolyl hydrazine followed by the reaction with ethyl acetoacetate. The final product is obtained by the hydrolysis of the resulting ethyl ester.
科学的研究の応用
(E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been found to exhibit potential therapeutic properties in various scientific research applications. It has been shown to possess anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been found to exhibit anti-bacterial properties against a range of bacterial strains.
特性
IUPAC Name |
(4E)-2-(3-methylphenyl)-4-[[2-(4-methylphenyl)sulfanylquinolin-3-yl]methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2S/c1-17-10-12-22(13-11-17)32-26-21(15-19-7-3-4-9-23(19)29-26)16-24-27(30)31-25(28-24)20-8-5-6-18(2)14-20/h3-16H,1-2H3/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBJALCYCDCQDQ-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2C=C4C(=O)OC(=N4)C5=CC=CC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2/C=C/4\C(=O)OC(=N4)C5=CC=CC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B7709772.png)






